molecular formula C9H11NO B13444552 d-Phenylalaninal

d-Phenylalaninal

Cat. No.: B13444552
M. Wt: 149.19 g/mol
InChI Key: CQIUZHAQYHXKRY-SECBINFHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of d-phenylalanine often employs biocatalytic processes using engineered phenylalanine ammonia-lyases. These processes are optimized for high yield and enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products:

Mechanism of Action

d-Phenylalanine exerts its effects by inhibiting the enzyme carboxypeptidase A, which is responsible for the degradation of enkephalins. Enkephalins act as agonists of the mu and delta opioid receptors, producing analgesic and antidepressant effects .

Comparison with Similar Compounds

Uniqueness: d-Phenylalanine is unique in its ability to inhibit enkephalin degradation, a property not shared by its enantiomer l-phenylalanine. This makes d-phenylalanine particularly valuable in pain management and mood regulation .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(2R)-2-amino-3-phenylpropanal

InChI

InChI=1S/C9H11NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,7,9H,6,10H2/t9-/m1/s1

InChI Key

CQIUZHAQYHXKRY-SECBINFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C=O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C=O)N

Origin of Product

United States

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